molecular formula C9H19NO4 B143952 (S)-(-)-2-(Boc-amino)-1,4-butanediol CAS No. 128427-10-1

(S)-(-)-2-(Boc-amino)-1,4-butanediol

Cat. No. B143952
M. Wt: 205.25 g/mol
InChI Key: KLRRFBSWOIUAHZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-(-)-2-(Boc-amino)-1,4-butanediol” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) group. The Boc group is a common protecting group used in peptide synthesis, particularly for protecting the terminal amine of the peptide . It can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .


Synthesis Analysis

The synthesis of Boc-protected amino esters, which are structurally similar to “(S)-(-)-2-(Boc-amino)-1,4-butanediol”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows for the creation of functionally and structurally diverse amino ester molecules .


Molecular Structure Analysis

The Boc group is commonly used in solid-phase peptide synthesis. It is used for the protection of the alpha amino group and is stable under acidic conditions . The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid .


Chemical Reactions Analysis

The Boc group is removed by exposing the Boc-protected residue on the chain to a strong acid. Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane .

Scientific Research Applications

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chemical compound used in various scientific fields, particularly in organic chemistry and biochemistry . It’s often used as a reactant or a building block in the synthesis of more complex molecules .

  • Peptide Synthesis

    • Summary: This compound is often used in peptide synthesis, a process used to create peptides, which are short chains of amino acids . The Boc group in the compound acts as a protecting group, preventing unwanted reactions from occurring during the synthesis process .
    • Method: The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The Boc protecting group is removed by exposing the Boc-protected residue on the chain to a strong acid .
    • Results: The use of Boc-amino acids in peptide synthesis has been shown to be effective for preparing difficult peptides .
  • Organocatalyst Synthesis

    • Summary: (S)-(-)-2-(Boc-amino)-1,4-butanediol can be used to synthesize thiourea-based organocatalysts for asymmetric Michael addition reactions .
  • Bis-Copper (II) Complex Catalysts

    • Summary: This compound can also be used to create bis-copper (II) complex based catalysts for enantioselective Michael reactions .
  • Synthesis of Chiral Catalysts & Ligands

    • Summary: This compound can be used in the synthesis of chiral catalysts and ligands . These catalysts and ligands can be used in various chemical reactions to control the stereochemistry of the products .
  • Synthesis of Biochemical Reagents

    • Summary: (S)-(-)-2-(Boc-amino)-1,4-butanediol can be used in the synthesis of biochemical reagents . These reagents can be used in various biochemical assays and experiments .
  • Synthesis of Amino Acids

    • Summary: This compound can be used in the synthesis of amino acids . The Boc group in the compound acts as a protecting group, preventing unwanted reactions from occurring during the synthesis process .
    • Method: The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The Boc protecting group is removed by exposing the Boc-protected residue on the chain to a strong acid .
    • Results: The use of Boc-amino acids in peptide synthesis has been shown to be effective for preparing difficult peptides .
  • Synthesis of Chiral Drugs

    • Summary: This compound can be used in the synthesis of chiral drugs . Chiral drugs are pharmaceuticals that contain one or more chiral centers, resulting in different enantiomers that can have different effects in the body .
  • Synthesis of Chiral Polymers

    • Summary: (S)-(-)-2-(Boc-amino)-1,4-butanediol can be used in the synthesis of chiral polymers . Chiral polymers are polymers that have a helical structure and can rotate plane-polarized light .
  • Synthesis of Biochemical Reagents

    • Summary: This compound can also be used in the synthesis of biochemical reagents . These reagents can be used in various biochemical assays and experiments .

Safety And Hazards

While specific safety and hazard information for “(S)-(-)-2-(Boc-amino)-1,4-butanediol” is not available, it’s important to note that the Boc deprotection process involves the use of strong acids and should be handled with care .

Future Directions

The Boc group remains a popular methodology today for peptide synthesis . Its use in the synthesis of functionally and structurally diverse amino ester molecules suggests potential for further applications in the synthesis of complex peptides .

properties

IUPAC Name

tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRFBSWOIUAHZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370538
Record name tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-(Boc-amino)-1,4-butanediol

CAS RN

128427-10-1
Record name tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 2
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 3
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 4
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 5
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 6
(S)-(-)-2-(Boc-amino)-1,4-butanediol

Citations

For This Compound
1
Citations
K Bijian, D Wernic, AK Nivedha, J Su… - Journal of Medicinal …, 2022 - ACS Publications
Aurora kinases and protein kinase C (PKC) have been shown to be involved in different aspects of cancer progression. To date, no dual Aurora/PKC inhibitor with clinical efficacy and …
Number of citations: 5 pubs.acs.org

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